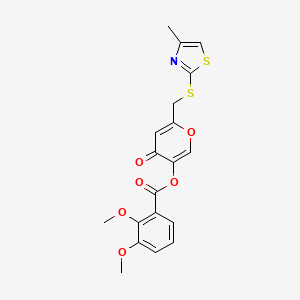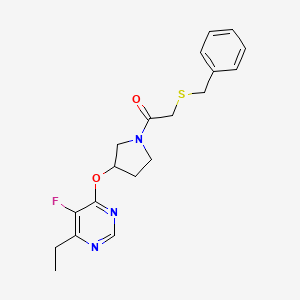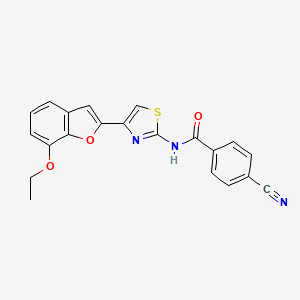![molecular formula C25H20Cl2N2O5 B2962576 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate CAS No. 326018-00-2](/img/structure/B2962576.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-CHLORO-BENZOIC ACID 2- (6-MORPHOLIN-4-YL-1,3-DIOXO-1H,3H-BENZ [DE]ISOQUINOLIN-2-YL)-ETHYL ESTER, is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C25H21ClN2O5, a CAS Number of 361159-10-6, and a molecular weight of 464.91 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 464.91 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Anti-corrosion Applications
A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives, including morpholinomethyl derivatives, for mild steel in acidic medium demonstrates the potential of morpholine-containing compounds in corrosion inhibition. These derivatives, including those with morpholine groups, showed high efficiency in protecting mild steel surfaces against corrosion in acidic environments. This suggests potential applications of similar compounds in industrial processes and materials science to enhance the durability and lifespan of metal components (Dhaybia Douche et al., 2020).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions, involving compounds with morpholine groups, highlights the utility of these molecules in organic synthesis. These processes facilitate the creation of complex heterocyclic structures, which are valuable in various fields of chemistry and pharmacology for their diverse biological activities (H. Kim et al., 1990).
Anticancer Research
Compounds containing morpholine structures have been explored for their anticancer activities. For instance, derivatives of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one were synthesized and evaluated for their potential cytotoxic effects against cancer cell lines. Such studies indicate the role of morpholine derivatives in the development of new anticancer agents (M. Nowak et al., 2014).
Antihypoxic Activity
The synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, including morpholine derivatives, and their evaluation for antihypoxic effects, show the importance of these compounds in developing treatments for conditions caused by oxygen deficiency in tissues. Such research opens avenues for therapeutic applications focusing on oxidative stress and related disorders (I. Ukrainets et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O5/c26-16-12-15(13-17(27)14-16)25(32)34-11-8-29-23(30)19-3-1-2-18-21(28-6-9-33-10-7-28)5-4-20(22(18)19)24(29)31/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYZDNGAVFFXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)

![2-[4-(3,4-Dichlorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2962505.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2962509.png)




![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2962514.png)
